Lipophilicity Advantage Over Non-Cyanated Carbamoylmethylsulfanyl Benzoic Acid Analogs
The target compound displays a computed XLogP3 of 2.6, approximately 1.1 log units higher than the unsubstituted analog 2-[(carbamoylmethyl)sulfanyl]benzoic acid (XLogP3 ≈1.5) [1][2]. This increase reflects the contribution of the 3-cyanophenyl group and predicts 10‑fold higher distribution into lipid phases, which is relevant for passive membrane permeation and target engagement in intracellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-[(Carbamoylmethyl)sulfanyl]benzoic acid; XLogP3 ≈1.5 |
| Quantified Difference | Δ ≈ +1.1 log units |
| Conditions | Computed by PubChem XLogP3 algorithm (release 2025.04.14) |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability, requiring less compound for intracellular target accessibility compared to the non-cyanated analog.
- [1] PubChem Compound Summary for CID 2608650: 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem Compound Summary for CID 2756930: 2-[(Carbamoylmethyl)sulfanyl]benzoic acid. National Center for Biotechnology Information. Retrieved May 2026. View Source
